molecular formula C13H14NO4- B12359134 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-

Cat. No.: B12359134
M. Wt: 248.25 g/mol
InChI Key: JSASVUTVTRNJHA-LLVKDONJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H26N2O6
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 675834-18-1

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in analgesic and anti-inflammatory contexts. Research indicates its potential utility in treating various conditions, including:

  • Pain Management : The compound has shown efficacy in inhibiting substance P-induced scratching in animal models, suggesting analgesic properties .
  • Anti-inflammatory Effects : It may be beneficial in treating inflammatory and allergic disorders, particularly those affecting the skin and eyes .
  • Central Nervous System Disorders : Preliminary findings suggest possible applications in managing CNS disorders such as psychosis .

The mechanisms underlying the biological activities of 1,3-Pyrrolidinedicarboxylic acid derivatives involve:

  • Inhibition of Neurogenic Inflammation : The compound inhibits pathways associated with neurogenic inflammation, which is critical in pain signaling.
  • Modulation of Receptor Activity : It may interact with various receptors involved in pain and inflammation pathways.

Analgesic Activity

A study demonstrated that intrathecal administration of the compound significantly reduced scratching behavior induced by substance P in mice. This finding supports its potential as an analgesic agent .

Anti-inflammatory Applications

Research has indicated that derivatives of this compound could be effective in treating conditions like psoriasis and asthma due to their anti-inflammatory properties. The inhibition of inflammatory mediators suggests a promising therapeutic role .

CNS Effects

There is emerging evidence that these compounds can impact CNS disorders. In particular, their ability to modulate neurotransmitter systems may offer new avenues for treatment options .

Comparative Data Table

Activity Type Effectiveness Study Reference
AnalgesicSignificant reduction in pain response
Anti-inflammatoryEffective against skin disorders
CNS Disorder TreatmentPotential modulation of psychosis symptoms

Properties

Molecular Formula

C13H14NO4-

Molecular Weight

248.25 g/mol

IUPAC Name

(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m1/s1

InChI Key

JSASVUTVTRNJHA-LLVKDONJSA-M

Isomeric SMILES

C1CN(C[C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.